molecular formula C20H21N3O3 B5091551 N-(3-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide

N-(3-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No. B5091551
M. Wt: 351.4 g/mol
InChI Key: UBBJHRAKJZRWFN-UHFFFAOYSA-N
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Description

“N-(3-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide” is a complex organic compound. It contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This structure is often found in various pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-oxadiazole ring, possibly through a cyclization reaction . The methoxyphenyl and methylphenyl groups could be introduced through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring, along with the phenyl rings substituted with the methoxy and methyl groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the reactivity of the 1,2,4-oxadiazole ring and the substituted phenyl rings . The oxadiazole ring is generally stable but can participate in reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar oxadiazole ring and the nonpolar phenyl rings could impact its solubility, melting point, and boiling point .

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s used as a drug, the oxadiazole ring and the substituted phenyl rings could interact with biological targets, such as enzymes or receptors, to exert a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and environmental impact . Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future research directions could involve studying the biological activity of this compound, optimizing its synthesis, and investigating its potential applications in fields like medicine or agriculture .

properties

IUPAC Name

N-(3-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-14-6-3-7-15(12-14)20-22-19(26-23-20)11-5-10-18(24)21-16-8-4-9-17(13-16)25-2/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBJHRAKJZRWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide

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